An In-depth Technical Guide to the Physical Properties of 1,3-Bis(trimethylsilyl)benzene
An In-depth Technical Guide to the Physical Properties of 1,3-Bis(trimethylsilyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Physicochemical Landscape of Silylated Aromatics
1,3-Bis(trimethylsilyl)benzene is a member of the organosilicon family, a class of compounds that has garnered significant interest across various scientific disciplines, including materials science, organic synthesis, and pharmaceutical development. The incorporation of trimethylsilyl (TMS) groups onto an aromatic scaffold imparts unique physical and chemical properties that can be leveraged for a multitude of applications. This guide provides a comprehensive overview of the core physical properties of 1,3-Bis(trimethylsilyl)benzene, offering a foundational understanding for its handling, application, and further investigation.
As a Senior Application Scientist, it is crucial to not only present data but also to provide context and practical insights. The choice of a particular reagent or building block in a research and development setting is often dictated by its physical characteristics. Properties such as boiling point, solubility, and density are not mere numbers; they are critical parameters that inform process design, reaction setup, and purification strategies. This guide is structured to deliver this information in a clear and accessible format, supported by experimental considerations and safety protocols.
Molecular Identity and Structure
1,3-Bis(trimethylsilyl)benzene is characterized by a central benzene ring substituted at the meta positions with two trimethylsilyl groups. This substitution pattern influences the molecule's symmetry, polarity, and intermolecular interactions, which in turn govern its macroscopic physical properties.
Figure 1: 2D structure of 1,3-Bis(trimethylsilyl)benzene.
Core Physical Properties
The physical state and characteristics of a compound are paramount for its practical use. The table below summarizes the key physical properties of 1,3-Bis(trimethylsilyl)benzene.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂Si₂ | [1] |
| Molecular Weight | 222.48 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Boiling Point | 120 °C at 25 mmHg | [1] |
| Refractive Index | 1.482 | [1] |
| Flash Point | >60 °C (140 °F) | [1] |
Insights and Causality:
The liquid state of 1,3-Bis(trimethylsilyl)benzene at room temperature is a direct consequence of its molecular structure. The two bulky, non-polar trimethylsilyl groups disrupt the crystal lattice packing that might otherwise be expected for a disubstituted benzene derivative, thereby lowering the melting point. The boiling point of 120 °C at a reduced pressure of 25 mmHg indicates that this compound is amenable to purification by vacuum distillation. The relatively high flash point suggests it is a combustible liquid rather than a highly flammable one, which has implications for its safe handling and storage.
Solubility Profile
While quantitative solubility data for 1,3-Bis(trimethylsilyl)benzene is not extensively reported, the presence of the two trimethylsilyl groups renders the molecule largely non-polar. This structural feature dictates its solubility in various solvents.
General Solubility:
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Soluble: Expected to be soluble in common non-polar organic solvents such as hexanes, toluene, and diethyl ether. The trimethylsilyl groups enhance van der Waals interactions with these solvents.
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Sparingly Soluble to Insoluble: Expected to have very low solubility in polar solvents like water and methanol. A related compound, 1,3-bis[(trimethylsilyl)ethynyl]benzene, is noted to be soluble in N,N-dimethylformamide and methanol, but practically insoluble in water[2].
Experimental Rationale:
When selecting a solvent for a reaction involving 1,3-Bis(trimethylsilyl)benzene, a non-polar or weakly polar aprotic solvent is generally a suitable starting point. For purification via chromatography, a solvent system based on a non-polar mobile phase like a hexane/ethyl acetate gradient would be appropriate.
Spectroscopic Characterization
Expected Spectroscopic Data:
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¹H NMR:
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A sharp singlet in the upfield region (approximately 0.2-0.4 ppm) corresponding to the 18 equivalent protons of the two trimethylsilyl groups.
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A complex multiplet pattern in the aromatic region (approximately 7.0-7.8 ppm) for the four protons on the benzene ring. Due to the meta-substitution, these protons will exhibit characteristic splitting patterns.
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¹³C NMR:
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A signal for the methyl carbons of the trimethylsilyl groups in the aliphatic region (around 0-5 ppm).
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Multiple signals in the aromatic region (approximately 120-150 ppm) corresponding to the non-equivalent carbons of the benzene ring.
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Infrared (IR) Spectroscopy:
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Strong C-H stretching vibrations from the methyl groups around 2950-2850 cm⁻¹.
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Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
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Characteristic Si-C stretching and bending vibrations, typically observed in the fingerprint region (below 1500 cm⁻¹).
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Aromatic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.
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-
Mass Spectrometry (EI):
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The molecular ion peak (M⁺) should be observed at m/z = 222.
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A prominent fragment ion corresponding to the loss of a methyl group (M-15) at m/z = 207 is expected, which is characteristic of trimethylsilyl compounds.
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Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is of utmost importance. The available safety data indicates that 1,3-Bis(trimethylsilyl)benzene is a combustible liquid[1][4].
Key Safety Precautions:
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Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
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Fire: In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.
Figure 2: Key GHS hazard information for 1,3-Bis(trimethylsilyl)benzene.
Experimental Protocols for Physical Property Determination
To ensure the accuracy and reproducibility of experimental data, standardized protocols should be followed. Below are detailed, self-validating methodologies for determining the key physical properties of liquid samples like 1,3-Bis(trimethylsilyl)benzene.
Boiling Point Determination (Micro-scale Method)
This method is suitable for small sample volumes and provides an accurate boiling point at a given pressure.
Methodology:
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Sample Preparation: Place approximately 0.5 mL of 1,3-Bis(trimethylsilyl)benzene into a small test tube or a William's tube.
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Capillary Insertion: Take a melting point capillary tube and seal one end using a Bunsen burner. Place the sealed capillary, open-end down, into the liquid sample.
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Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
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Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil), making sure the rubber band is above the oil level.
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Observation: Heat the bath gently. A slow stream of bubbles will emerge from the capillary as the air inside expands. Continue heating until a rapid and continuous stream of bubbles is observed.
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Cooling and Measurement: Turn off the heat and allow the bath to cool slowly while stirring. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.
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Validation: Repeat the measurement at least twice to ensure consistency. The values should agree within 1-2 °C. Record the atmospheric pressure at the time of the measurement.
Figure 3: Workflow for micro-scale boiling point determination.
Refractive Index Measurement
The refractive index is a measure of how light propagates through a substance and is a valuable parameter for identification and purity assessment.
Methodology:
-
Instrument Calibration: Calibrate the refractometer (e.g., an Abbe refractometer) using a standard of known refractive index, such as distilled water.
-
Sample Application: Place a few drops of 1,3-Bis(trimethylsilyl)benzene onto the prism of the refractometer.
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Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20 °C or 25 °C).
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Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs. Read the refractive index from the scale.
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Cleaning and Validation: Clean the prism thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue. Perform a second measurement to ensure the reading is reproducible.
Figure 4: Workflow for refractive index measurement.
Conclusion
1,3-Bis(trimethylsilyl)benzene is a valuable organosilicon compound with a distinct set of physical properties that make it suitable for a range of applications in research and development. This guide has provided a detailed overview of its key physicochemical characteristics, underpinned by an understanding of the structure-property relationships. While some experimental data, particularly spectroscopic information, remains to be fully documented in publicly accessible databases, the provided information and experimental protocols offer a solid foundation for scientists and researchers working with this compound. As with any chemical, a thorough understanding of its properties and adherence to safety protocols are essential for its effective and safe utilization.
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carbon-13 NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Doc Brown's Chemistry. [Link]
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infrared spectrum of 1,3,5-trimethylbenzene. Doc Brown's Chemistry. [Link]
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Supplementary information. The Royal Society of Chemistry. [Link]
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ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[5]-ANNULENE AND THEIR PERFLUOROANALOGUES. Fluorine notes. [Link]
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proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Doc Brown's Chemistry. [Link]
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TRIMETHYL BENZENE (mixed isomers) HAZARD SUMMARY. NJ.gov. [Link]
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How many peaks are in the 1H NMR spectrum of 1, 3, 5-trimethylbenzene (mesitylene)? Quora. [Link]
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